molecular formula C7H5F2I B1319741 2,3-Difluoro-1-iodo-4-methylbenzene CAS No. 914100-41-7

2,3-Difluoro-1-iodo-4-methylbenzene

Cat. No.: B1319741
CAS No.: 914100-41-7
M. Wt: 254.02 g/mol
InChI Key: QKRIGLBQQDSLLN-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-iodo-4-methylbenzene is an aromatic compound with the molecular formula C7H5F2I It is characterized by the presence of two fluorine atoms, one iodine atom, and one methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-1-iodo-4-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 2,3-difluoro-4-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-iodo-4-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The fluorine atoms can be reduced to hydrogen atoms under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in the presence of a suitable solvent like ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of compounds like 2,3-difluoro-4-methylphenol, 2,3-difluoro-4-methylbenzonitrile, or 2,3-difluoro-4-methylbenzylamine.

    Oxidation Reactions: Formation of 2,3-difluoro-4-methylbenzoic acid or 2,3-difluoro-4-methylbenzaldehyde.

    Reduction Reactions: Formation of 2,3-difluoro-4-methylbenzene.

Scientific Research Applications

2,3-Difluoro-1-iodo-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-difluoro-1-iodo-4-methylbenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the fluorine atoms are replaced by hydrogen atoms through the addition of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-1-iodobenzene: Lacks the methyl group, leading to different reactivity and applications.

    2,3-Difluoro-4-methylbenzene:

    2,3-Difluoro-1-bromo-4-methylbenzene: Contains a bromine atom instead of iodine, resulting in different reactivity and applications.

Uniqueness

2,3-Difluoro-1-iodo-4-methylbenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these halogens with a methyl group makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

IUPAC Name

2,3-difluoro-1-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRIGLBQQDSLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601233
Record name 2,3-Difluoro-1-iodo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914100-41-7
Record name 2,3-Difluoro-1-iodo-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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